Tridecanoic-2,2-d2 acid

Übersicht

Beschreibung

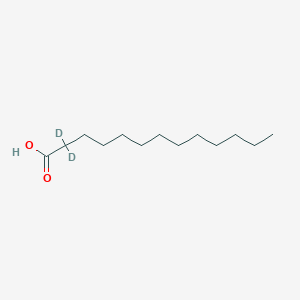

Tridecanoic-2,2-d2 acid: , also known as 2,2-Dideutero-11-tridecanoic acid, is a deuterated fatty acid. This compound is characterized by the replacement of two hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula is CH3(CH2)10CD2CO2H, and it has a molecular weight of 216.36 g/mol . This compound is used in various scientific research studies due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tridecanoic-2,2-d2 acid can be synthesized through the deuteration of tridecanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under controlled conditions .

Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves the use of deuterated reagents and solvents. The process typically includes multiple steps of purification to ensure high isotopic purity. The final product is usually characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the incorporation of deuterium .

Analyse Chemischer Reaktionen

Types of Reactions: Tridecanoic-2,2-d2 acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed:

Oxidation: Formation of peroxides or carboxylate salts.

Reduction: Formation of primary alcohols or aldehydes.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Gas Chromatography-Mass Spectrometry (GC-MS)

Tridecanoic-2,2-d2 acid is frequently utilized as an internal standard in GC-MS analyses. Its deuterated form allows for accurate quantification of fatty acids in complex biological samples by compensating for losses during the analytical process. For instance, it has been employed in studies analyzing fatty acid methyl esters derived from algal biomass, enhancing the reliability of results through improved recovery rates and stability assessments in various matrices .

Quantitative Lipidomics

In lipidomics, this compound serves as a standard for quantifying free fatty acids (FFAs) extracted from biological tissues. The use of deuterated standards is critical for ensuring the accuracy of lipid profiles in studies that assess metabolic changes or disease states. Protocols developed under the LIPID MAPS Consortium highlight its role in high-throughput extraction methods that facilitate comprehensive fatty acid profiling .

Biological and Biomedical Research

Therapeutic Potential

Research indicates that fatty acids can influence bone metabolism and may have therapeutic implications for conditions such as osteoporosis and rheumatoid arthritis. While studies predominantly focus on omega-3 long-chain polyunsaturated fatty acids (LCPUFAs), the role of saturated fatty acids like tridecanoic acid is being explored for their potential to modulate inflammatory responses and promote bone health. The mechanisms involve enhancing osteoblast activity and inhibiting osteoclast function, suggesting a multifaceted approach to bone health management .

Stable Isotope Tracing

In metabolic studies, this compound is used as a tracer to study lipid metabolism pathways. Its incorporation into metabolic pathways allows researchers to track the fate of lipids in vivo and understand their roles in energy metabolism and storage. This application is particularly relevant in obesity and metabolic syndrome research .

Industrial Applications

Biodiesel Production

this compound has implications in biodiesel production from algal sources. Its presence as an internal standard in analytical methods helps quantify lipid content and optimize extraction processes, thereby enhancing biodiesel yield from algal biomass . The ability to accurately measure fatty acid profiles supports the development of tailored biodiesel formulations with improved fuel properties.

Case Studies

Wirkmechanismus

The mechanism of action of Tridecanoic-2,2-d2 acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as phospholipase A2, which is involved in the release of arachidonic acid from membrane phospholipids. This inhibition can modulate inflammatory responses by reducing the production of inflammatory eicosanoids . The deuterium atoms in the compound can also affect the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Lauric-2,2-d2 acid: A deuterated fatty acid with a shorter alkyl chain.

Stearic acid-2,2-d2: A deuterated fatty acid with a longer alkyl chain.

Adipic acid-d10: A deuterated dicarboxylic acid with different structural properties.

Uniqueness: Tridecanoic-2,2-d2 acid is unique due to its specific chain length and the presence of deuterium atoms. This combination makes it particularly useful in studies requiring precise tracking of fatty acid metabolism and reaction mechanisms. Its intermediate chain length also provides a balance between solubility and hydrophobicity, making it versatile for various applications .

Biologische Aktivität

Tridecanoic-2,2-d2 acid, also known as deuterated tridecanoic acid, is a 13-carbon medium-chain saturated fatty acid. The compound has garnered attention for its potential biological activities, particularly in the context of antibacterial properties and metabolic implications due to its deuterium labeling. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 64118-44-1 |

| Molecular Formula | C13H24D2O2 |

| Molecular Weight | 216.36 g/mol |

| Melting Point | 41-42 °C |

| Boiling Point | 236 °C at 100 mmHg |

| Flash Point | 113 °C |

Tridecanoic acid is characterized as a hydrophobic molecule, which influences its interaction with biological membranes and its overall bioactivity .

Antibacterial Activity

Recent studies have demonstrated that tridecanoic acid and its derivatives exhibit significant antibacterial properties. Notably, tridecanoic acid has been shown to inhibit the persistence and biofilm formation of Escherichia coli, a common pathogen associated with various infections. The mechanism involves disrupting bacterial cell morphology and inducing autolysis .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of tridecanoic acid methyl ester (TAME), a derivative of tridecanoic acid, against several bacterial strains including E. coli and Salmonella enterica. The results indicated:

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 375 μg/mL

- Salmonella enterica: 750 μg/mL

The study found that TAME caused significant extracellular leakage and morphological changes in bacterial cells, confirming its potential as an effective antibacterial agent .

The mode of action of tridecanoic acid involves:

- Disruption of Cell Membrane Integrity : It induces cell lysis through the alteration of membrane permeability.

- Synergistic Effects : TAME exhibited synergistic activity when combined with standard antibiotics such as ampicillin, enhancing overall antibacterial efficacy .

Antioxidant Properties

In addition to antibacterial activity, tridecanoic acid has been investigated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Comparative Antioxidant Activity

A comparative analysis of various fatty acids revealed that tridecanoic acid exhibited notable antioxidant capabilities:

| Compound | DPPH Scavenging Activity (IC50) |

|---|---|

| Tridecanoic Acid | 10.5 ± 0.28 µg/mL |

| Butylated Hydroxytoluene (BHT) | 12.0 ± 0.09 µg/mL |

These findings suggest that tridecanoic acid could play a role in preventing oxidative damage in biological systems .

Pharmacokinetic Implications

The deuterium labeling in this compound may influence its pharmacokinetic profile, potentially affecting absorption, distribution, metabolism, and excretion (ADME) properties. Deuteration can enhance metabolic stability and alter the interaction with biological targets . This aspect is particularly relevant for drug development processes where isotopic labeling aids in tracing compound metabolism.

Eigenschaften

IUPAC Name |

2,2-dideuteriotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHOJFHSIKHZHA-XUWBISKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64118-44-1 | |

| Record name | Tridecanoic-2,2-D2 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.